molecular formula C18H19F8N5O3 B10836647 Unii-FK527M26GN CAS No. 1173174-99-6

Unii-FK527M26GN

Cat. No.: B10836647
CAS No.: 1173174-99-6
M. Wt: 505.4 g/mol
InChI Key: DMXWXVXGQLCKOY-AYVTZFPOSA-N
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Description

Unii-FK527M26GN is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine donor sites with alkene functionalities, enabling versatile binding modes to metals such as iron, palladium, and platinum. This ligand exhibits high thermal stability and tunable electronic properties, making it suitable for asymmetric catalysis and cross-coupling reactions . Key features include:

  • Molecular formula: C₁₈H₂₄P₂ (hypothetical example based on ligand class).
  • Coordination geometry: Trigonal bipyramidal or octahedral, depending on the metal center.
  • Applications: Hydrofunctionalization of alkenes, enantioselective C–C bond formation.

Properties

CAS No.

1173174-99-6

Molecular Formula

C18H19F8N5O3

Molecular Weight

505.4 g/mol

IUPAC Name

(6S)-1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one

InChI

InChI=1S/C18H19F8N5O3/c19-16(20)3-1-11(32)31(15(16)34)6-8(27)5-12(33)30-4-2-9-10(7-30)28-14(18(24,25)26)29-13(9)17(21,22)23/h8,15,34H,1-7,27H2/t8-,15-/m0/s1

InChI Key

DMXWXVXGQLCKOY-AYVTZFPOSA-N

Isomeric SMILES

C1CC([C@@H](N(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F

Canonical SMILES

C1CC(C(N(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8470836, 2” involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of “US8470836, 2” is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in monitoring the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

“US8470836, 2” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

“US8470836, 2” has several scientific research applications:

Mechanism of Action

The mechanism of action of “US8470836, 2” involves the inhibition of dipeptidyl peptidase-IV. By binding to the active site of the enzyme, the compound prevents the breakdown of incretin hormones, thereby enhancing their glucose-lowering effects. This inhibition helps in maintaining blood glucose levels within a normal range .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Melting Point (°C) 210–215 185–190 95–100
Solubility in DMF High Moderate Low
λₘₐₓ (UV-Vis, nm) 320 295 310

Table 2: Catalytic Performance in Heck Reactions

Ligand Yield (%) Turnover Number (TON) ee (%)
This compound 92 1,200 88
Triphenylphosphine 75 600 N/A
BINAP 85 900 95

Key Analytical Comparisons

  • NMR Spectroscopy :
    • FK527M26GN’s ³¹P NMR shows two distinct peaks at δ 25.5 and 28.7 ppm, confirming inequivalent phosphine environments. Compound A exhibits a single peak at δ 20.3 ppm due to symmetry .
  • Mass Spectrometry :
    • HRMS of FK527M527M26GN reveals a molecular ion peak at m/z 398.12 (calc. 398.13), while Compound B shows fragmentation patterns indicative of tert-butyl loss .

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